N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide
Description
N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxyphenyl group, and a fluorobenzenesulfonamido group
Properties
Molecular Formula |
C19H23FN2O4S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-tert-butyl-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C19H23FN2O4S/c1-19(2,3)21-18(23)13-22(15-7-9-16(26-4)10-8-15)27(24,25)17-11-5-14(20)6-12-17/h5-12H,13H2,1-4H3,(H,21,23) |
InChI Key |
ZMHRPNJYTBCYCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of tert-butylamine with 4-methoxyphenylacetic acid to form N-tert-butyl-4-methoxyphenylacetamide. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the sulfonamide group can produce N-tert-butyl-2-[N-(4-methoxyphenyl)amino]acetamide .
Scientific Research Applications
N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, while the fluorobenzene ring can engage in hydrophobic interactions. These interactions collectively contribute to the compound’s inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-(4-methoxyphenyl)acetamide: Lacks the fluorobenzenesulfonamido group, resulting in different chemical properties and applications.
N-tert-butyl-4-methoxyaniline: Contains an aniline group instead of the acetamide group, leading to variations in reactivity and biological activity.
N-tert-butyl-2-(4-methoxyphenoxy)acetamide: Features an ether linkage instead of the sulfonamide group, affecting its solubility and stability.
Uniqueness
N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorobenzenesulfonamido group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
